TAS-114
Overview
Description
TAS-114 is a novel small molecule inhibitor designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapy. It targets the metabolism of 5-fluorouracil, a widely used antimetabolite in cancer treatment, by inhibiting two key enzymes: deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAS-114 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the literature .
Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: TAS-114 primarily undergoes inhibition reactions with its target enzymes. It does not have significant intrinsic activity on its own but enhances the cytotoxicity of fluoropyrimidines in cancer cells .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents and catalysts. The specific conditions for these reactions are proprietary .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with its target enzymes, deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase .
Scientific Research Applications
TAS-114 has shown potential in enhancing the therapeutic efficacy of fluoropyrimidine-based chemotherapy. It has been studied in combination with other chemotherapeutic agents, such as capecitabine and S-1, in various cancer types, including non-small-cell lung cancer and advanced gastric cancer . The compound has demonstrated the ability to increase the bioavailability of 5-fluorouracil and improve its antitumor activity .
Mechanism of Action
TAS-114 exerts its effects by inhibiting two key enzymes involved in the metabolism of 5-fluorouracil: deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase . By inhibiting these enzymes, this compound prevents the degradation of 5-fluorouracil, thereby increasing its bioavailability and enhancing its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds:
- Gimeracil: A selective dihydropyrimidine dehydrogenase inhibitor used in combination with other chemotherapeutic agents .
- Trifluridine/Tipiracil: A combination of a nucleoside analog and a thymidine phosphorylase inhibitor used in the treatment of metastatic colorectal cancer .
Uniqueness of TAS-114: This compound is unique in its dual inhibition of deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase, which enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapy more effectively than single enzyme inhibitors .
Properties
IUPAC Name |
N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGLRWKUQPNKD-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.